N-(4-methoxyphenethyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide
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Overview
Description
N-(4-methoxyphenethyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the methoxyphenethyl group and the benzoxazole moiety in its structure suggests that it may exhibit interesting pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenethyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide typically involves the following steps:
Formation of the Benzoxazole Ring: This can be achieved by the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic or basic conditions.
Attachment of the Propanamide Group: The benzoxazole intermediate is then reacted with a propanoyl chloride derivative in the presence of a base to form the propanamide linkage.
Introduction of the Methoxyphenethyl Group: Finally, the methoxyphenethyl group is introduced through a nucleophilic substitution reaction using a suitable halide derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions may target the carbonyl group in the benzoxazole ring, potentially forming alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving benzoxazole derivatives.
Medicine: Potential therapeutic applications due to its pharmacological properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenethyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide likely involves interaction with specific molecular targets such as enzymes or receptors. The benzoxazole moiety may play a key role in binding to these targets, while the methoxyphenethyl group could influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
Benzoxazole Derivatives: Compounds such as 2-(4-methoxyphenyl)benzoxazole and 2-(4-chlorophenyl)benzoxazole share structural similarities.
Propanamide Derivatives: Compounds like N-(4-methoxyphenethyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)butanamide differ by the length of the carbon chain.
Uniqueness
N-(4-methoxyphenethyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide is unique due to the specific combination of the methoxyphenethyl group and the benzoxazole moiety, which may confer distinct biological activities and pharmacological properties compared to other similar compounds.
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-24-15-8-6-14(7-9-15)10-12-20-18(22)11-13-21-16-4-2-3-5-17(16)25-19(21)23/h2-9H,10-13H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUUBPNBAKGHLPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)CCN2C3=CC=CC=C3OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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